molecular formula C37H40FN7O3S B608098 Indimilast CAS No. 1038825-85-2

Indimilast

カタログ番号: B608098
CAS番号: 1038825-85-2
分子量: 681.8314
InChIキー: MKQDRXQEQLCSON-KUKIJGICSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indimilast is a selective phosphodiesterase IV (PDE IV) inhibitor developed for the treatment of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and bronchiectasis. Its mechanism of action involves increasing intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels in airway smooth muscle cells and inflammatory cells, thereby suppressing inflammation and promoting bronchodilation . PDE IV inhibitors are a well-established class of anti-inflammatory agents, and this compound shares structural and functional similarities with other compounds in this category, such as roflumilast and apremilast .

Preclinical studies suggest its efficacy in reducing lung inflammation and collagen deposition in fibrotic models, though clinical trial outcomes remain under investigation .

特性

CAS番号

1038825-85-2

分子式

C37H40FN7O3S

分子量

681.8314

IUPAC名

N-[4-[1-[3-[4-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]phenyl]-6-fluoro-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]cyclohexyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C37H40FN7O3S/c1-22-18-43(19-23(2)40-22)20-25-7-9-26(10-8-25)27-5-4-6-31(15-27)44-34-32(16-28(38)17-39-34)36(47)45(37(44)48)30-13-11-29(12-14-30)42-35(46)33-21-49-24(3)41-33/h4-10,15-17,21-23,29-30,40H,11-14,18-20H2,1-3H3,(H,42,46)/t22-,23+,29?,30?

InChIキー

MKQDRXQEQLCSON-KUKIJGICSA-N

SMILES

CC1CN(CC(N1)C)CC2=CC=C(C=C2)C3=CC(=CC=C3)N4C5=C(C=C(C=N5)F)C(=O)N(C4=O)C6CCC(CC6)NC(=O)C7=CSC(=N7)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Indimilast

製品の起源

United States

類似化合物との比較

Table 1: Comparison of PDE IV Inhibitors

Compound Target Primary Indication Key Features References
This compound PDE IV COPD, bronchiectasis High selectivity for PDE IV; reduces collagen deposition in preclinical models .
Roflumilast PDE IV Severe COPD FDA-approved; reduces exacerbations; associated with gastrointestinal side effects .
Apremilast PDE IV Psoriasis, psoriatic arthritis Oral administration; modulates immune response; metabolized via cytochrome P450 .
Cilomilast PDE IV COPD (discontinued) Early-generation PDE IV inhibitor; limited clinical efficacy due to toxicity .

Key Observations:

  • Selectivity : While all listed compounds target PDE IV, their subtype selectivity (e.g., PDE IVA vs. PDE IVB) may differ, influencing therapeutic outcomes and side-effect profiles. This compound’s preclinical data suggest a favorable safety profile, but clinical validation is pending .
  • Clinical Utility : Roflumilast is the most clinically established, whereas Apremilast is repurposed for autoimmune conditions. This compound’s focus on pulmonary fibrosis and bronchiectasis positions it as a niche candidate .

Analytical Methods and Specificity Testing

Analytical specificity is critical for distinguishing PDE IV inhibitors from structurally related impurities or degradation products. For example:

  • Roflumilast : High-performance liquid chromatography (HPLC) methods are validated to quantify roflumilast in the presence of degradation products, ensuring assay specificity .
  • Apremilast : Impurity profiling includes identification of sulfonate derivatives and acetamido intermediates, requiring tandem mass spectrometry for confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indimilast
Reactant of Route 2
Indimilast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。